Species-Selective GPR55 Agonism: Human vs. Rodent Functional Divergence
GSK575594A demonstrates unique species selectivity, activating human GPR55 (hGPR55) with a pEC50 of 6.8 (approx. EC50 158 nM) but showing no functional activity at rodent GPR55 . This is a critical differentiator from other synthetic GPR55 agonists like ML184 (CID2440433), which does not exhibit this species barrier (reported to be active in murine models) . The 75% sequence identity between human and rodent orthologs underlies this divergence, making GSK575594A the only validated tool for experiments requiring strict human-target validation without confounding rodent background activity .
| Evidence Dimension | Species Selectivity (Human vs. Rodent GPR55) |
|---|---|
| Target Compound Data | pEC50 = 6.8 at hGPR55; No activity at rodent GPR55 |
| Comparator Or Baseline | ML184: Active in murine models; GSK494581A: Active at hGPR55 (pEC50=6.8) but also inhibits GlyT1 (pIC50=6.4) |
| Quantified Difference | GSK575594A is inactive at rodent GPR55, whereas ML184 and other agonists retain rodent activity. |
| Conditions | Yeast-based functional assay for hGPR55; rodent GPR55 functional assays |
Why This Matters
Essential for translational research programs that require clean human target engagement without rodent cross-reactivity.
